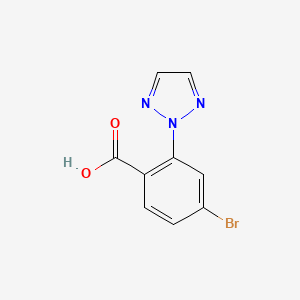
4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid typically involves the Ullmann-Goldberg coupling reaction. This method employs 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole as starting materials. The reaction is catalyzed by copper(I) oxide (Cu2O) and proceeds without the need for ligands .
Industrial Production Methods
For large-scale production, the Ullmann-Goldberg coupling reaction is optimized to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient synthesis .
化学反应分析
Types of Reactions
4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions.
Coupling Reactions: The compound can form new carbon-carbon bonds through coupling reactions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex triazole derivatives .
科学研究应用
4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
相似化合物的比较
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 2-(4-Carboxy-phenyl)-1,2,3-triazole
Uniqueness
4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of compounds .
属性
分子式 |
C9H6BrN3O2 |
|---|---|
分子量 |
268.07 g/mol |
IUPAC 名称 |
4-bromo-2-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15) |
InChI 键 |
DTMCAMYUSOHSHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)N2N=CC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















